molecular formula C15H18ClFN2O B8067805 2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride

Cat. No.: B8067805
M. Wt: 296.77 g/mol
InChI Key: JOVSXFCNFDQVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 2-[5-[(4-fluorophenyl)methyl]-2-oxazolyl]-, monohydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzylamine with 2-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with piperidine to yield the desired product . The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidine, 2-[5-[(4-fluorophenyl)methyl]-2-oxazolyl]-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Pyridine: Similar to piperidine but with a nitrogen atom in an aromatic ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is unique due to the presence of both piperidine and oxazole moieties, along with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVSXFCNFDQVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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